3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide
Description
3-(3-Fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide is a synthetic amide derivative featuring a 7-oxaspiro[3.5]nonan-1-yl moiety linked to a propanamide backbone substituted with a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c1-13-2-3-14(12-15(13)19)4-5-17(21)20-16-6-7-18(16)8-10-22-11-9-18/h2-3,12,16H,4-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBQKYHVMFRMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NC2CCC23CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide is a synthetic organic compound that has garnered interest due to its unique structural characteristics, including a fluorinated aromatic ring and a spirocyclic nonane moiety. This compound has been explored for its potential applications in medicinal chemistry, particularly for its biological activities, which may include antimicrobial and anti-inflammatory properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 305.4 g/mol. The presence of fluorine enhances the lipophilicity of the compound, which is often correlated with improved biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄FNO₂ |
| Molecular Weight | 305.4 g/mol |
| CAS Number | 2320147-11-1 |
Research indicates that this compound may exhibit various biological activities through mechanisms such as enzyme inhibition. Notably, it has been suggested that this compound may inhibit lipoxygenase, an enzyme involved in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent .
Antimicrobial Properties
Preliminary studies have also suggested that the compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens remain to be fully elucidated. The structural features that contribute to its interaction with biological targets are critical for understanding its potential therapeutic applications .
Study on Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of related compounds found that modifications in the aromatic ring significantly influenced biological activity. The presence of fluorine in the structure was noted to enhance lipophilicity, which may improve binding affinity to target enzymes such as lipoxygenase .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide | Similar fluorinated aromatic ring | Different position of fluorine |
| 4-Fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide | Lacks methyl group on phenyl ring | Variation in substituent effects |
| N-(7-Oxaspiro[3.5]nonan-1-yl)-2-fluorobenzamide | Different benzene derivative | Focus on nitrogen functionality |
Future Research Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its binding affinities, detailed mechanisms of action, and potential therapeutic applications are crucial for advancing its development in medicinal chemistry.
Comparison with Similar Compounds
Key Structural Features for Comparison
The target compound’s uniqueness lies in its:
- Spirocyclic ether core (7-oxaspiro[3.5]nonan-1-yl), which enhances steric hindrance and may improve pharmacokinetic properties.
- Substituent variations on the phenyl ring (fluoro and methyl groups at positions 3 and 4), influencing electronic and steric interactions.
Comparative Analysis of Analogous Compounds
The following table summarizes structurally related compounds and their properties:
Substituent-Driven Property Variations
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-fluoro-4-methylphenyl group in the target compound combines a moderately electron-withdrawing fluorine (-I effect) with a weakly electron-donating methyl group (+I effect), creating a balanced electronic profile for receptor binding .
- Polarity and Solubility: The 2,4-dimethoxyphenyl derivative (C19H27NO4) has higher polarity due to methoxy groups, likely improving aqueous solubility compared to the target compound .
- Functional Group Reactivity: The methylthio group in C18H25NO2S (319.5 g/mol) introduces sulfur-based reactivity, useful in prodrug strategies or metal coordination studies .
Research Findings and Implications
Pharmacological Potential
Limitations and Knowledge Gaps
- Data scarcity : Key parameters (e.g., logP, pKa, binding affinities) remain uncharacterized for most analogs.
- Structure-Activity Relationship (SAR) : Further studies are needed to correlate substituent effects with biological activity.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide?
- Methodology : The compound’s synthesis likely involves coupling the fluorinated phenylpropanamide moiety with the 7-oxaspiro[3.5]nonan-1-yl group. A common approach for similar amides uses oxalyl chloride or carbodiimide-based coupling agents in anhydrous solvents like dioxane or THF (as seen in ). Key steps include protecting group strategies for the spirocyclic amine (e.g., tert-butyl carbamate protection in ) and purification via recrystallization or flash chromatography. Yield optimization requires careful stoichiometric control of reactants and temperature gradients.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use high-resolution columns (e.g., Chromolith or Purospher®STAR) with UV detection at 254 nm to assess purity ( ).
- NMR Spectroscopy : Compare 1H/13C-NMR shifts with analogous spirocyclic compounds (e.g., δ3.81 ppm for methoxy groups in ; spirocyclic carbons at ~55–70 ppm in ).
- FTIR : Confirm amide C=O stretches (~1620–1680 cm⁻¹) and spirocyclic ether C-O-C vibrations (~1100 cm⁻¹) ( ).
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10). The spirocyclic ether (7-oxaspiro) may enhance aqueous solubility compared to non-spiro analogs ().
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic susceptibility of the amide bond may require storage at –20°C under nitrogen ().
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, spirocyclic substitution) influence its pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Fluorine Substituent : The 3-fluoro-4-methylphenyl group enhances lipophilicity and metabolic stability (logP ~2.5–3.5 predicted via ACD/Labs in ). Compare with non-fluorinated analogs (e.g., ) in enzyme inhibition assays.
- Spirocyclic Core : The 7-oxaspiro[3.5]nonane scaffold introduces conformational rigidity, potentially improving target binding (). Replace with non-spiro amines (e.g., piperidine in ) to assess bioactivity differences.
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Case Example : If one study reports potent activity (e.g., IC50 < 1 µM) while another shows no effect:
Verify compound identity (via HRMS and elemental analysis).
Assess assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
Test metabolites (e.g., hydrolyzed amide products) for off-target effects ().
- Statistical Approach : Use Bland-Altman plots to compare inter-lab variability ().
Q. How can enantiomeric purity be ensured for chiral centers in the spirocyclic moiety?
- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with heptane/ethanol gradients.
- Synthesis Control : Use enantiopure starting materials (e.g., (S)-spirocyclic amines) and monitor optical rotation ([α]D²⁵) ( ).
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- PK Studies :
- Rodent Models : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS/MS. The spirocyclic structure may improve oral bioavailability ().
- Toxicity Screening : Use zebrafish embryos for acute toxicity (LC50) and hepatic microsomes for metabolite profiling ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
